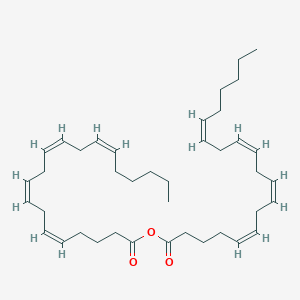

Arachidonic anhydride

Description

Properties

Molecular Formula |

C40H62O3 |

|---|---|

Molecular Weight |

590.9 g/mol |

IUPAC Name |

[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C40H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32H,3-10,15-16,21-22,27-28,33-38H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30- |

InChI Key |

FFBZPQRGHCBZJB-XCHUKFSYSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Origin of Product |

United States |

Preparation Methods

Activation of Arachidonic Acid Using Oxalyl Chloride

One common approach is the conversion of arachidonic acid to its acid chloride intermediate using oxalyl chloride, followed by intramolecular cyclization to form the anhydride.

- Procedure : Arachidonic acid is reacted with oxalyl chloride (2 equivalents) in the presence of a base such as triethylamine at room temperature for several hours (e.g., 5 hours) to form the acid chloride intermediate.

- Cyclization : The intermediate then undergoes intramolecular cyclization to yield arachidonic anhydride.

- Yield and Purity : This method typically provides high yields (>85%) with minimal isomerization if reaction conditions are carefully controlled.

This approach is supported by analogous procedures in the synthesis of arachidonic acid derivatives, where oxalyl chloride is used to activate the acid functionality before further transformations.

Use of Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride is another reagent employed to activate carboxylic acids to form anhydrides.

- Procedure : Arachidonic acid is treated with TFAA in the presence of pyridine, which acts as a base and catalyst.

- Reaction Conditions : The reaction is typically performed at low temperature (0°C to room temperature) to minimize side reactions such as oxidation.

- Outcome : This leads to the formation of this compound in moderate to good yields (~48% over two steps in related analogues), as shown in fluorinated arachidonic acid derivatives synthesis.

Imidazole-Catalyzed Activation

A method involving imidazole as a catalyst for the formation of arachidonyl imidazolide, which can then be converted to the anhydride, has been reported.

- Procedure : Arachidonic acid is dissolved in anhydrous dichloromethane and reacted with an activating agent at 0°C with lithium imidazole as a catalyst.

- Oxidation Step : The reaction mixture is then treated with hydrogen peroxide and potassium bisulfate to facilitate the conversion.

- Workup : The mixture is filtered, washed with water and brine, and dried over sodium sulfate before solvent evaporation to yield the product as a viscous oil.

- Yield : This method yields the intermediate or final product in high purity and is used without further purification.

Comparative Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxalyl chloride activation | Oxalyl chloride (2 eq), triethylamine, rt | >85 | High yield, mild conditions, minimal isomerization |

| Trifluoroacetic anhydride (TFAA) | TFAA, pyridine, 0°C to rt | ~48 (over 2 steps) | Moderate yield, used in fluorinated analogues |

| Imidazole-catalyzed activation | Lithium imidazole, H2O2, KHSO4, 0°C | High (not quantified) | Used for intermediate formation, high purity |

| Enzymatic chemoenzymatic (related) | Lipase, protected glycerol derivatives, oxalyl chloride | >98 (for 2-AG) | High regioselectivity, mild conditions, low isomerization |

Analytical and Research Data

- Reaction Monitoring : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and product purity.

- Isomerization Control : Careful temperature control and choice of protecting groups minimize isomerization of arachidonic acid derivatives during synthesis.

- Purification : Column chromatography on silica gel with hexane/ethyl acetate mixtures is commonly employed for purification.

- Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and purity of this compound and related compounds.

Chemical Reactions Analysis

Hydrolysis to Arachidonic Acid

Arachidonic anhydride undergoes hydrolysis in aqueous environments, regenerating arachidonic acid. This reaction is critical in biological systems, where the anhydride acts as a reservoir for the bioactive fatty acid.

Reaction:

Mechanism:

-

Nucleophilic attack by water at one of the carbonyl carbons, forming a tetrahedral intermediate.

-

Deprotonation stabilizes the intermediate.

-

Cleavage of the anhydride bond releases a carboxylate ion, which is protonated to yield arachidonic acid .

Key Findings:

-

Hydrolysis is accelerated in acidic or basic conditions.

-

The reaction is reversible under dehydrating conditions, enabling reformation of the anhydride.

Reactions with Alcohols (Alcoholysis)

This compound reacts with alcohols to form esters, a process utilized in synthetic chemistry to modify lipid structures.

Reaction:

Mechanism:

-

Nucleophilic attack by the alcohol oxygen at the carbonyl carbon.

-

Deprotonation by a base (e.g., pyridine) forms an alkoxide intermediate.

-

Elimination of the carboxylate leaving group yields the ester .

Applications:

Reactions with Amines (Aminolysis)

Primary and secondary amines react with this compound to form amides, which are stable under physiological conditions.

Reaction:

Mechanism:

-

Nucleophilic attack by the amine generates a tetrahedral intermediate.

-

Deprotonation by the amine base facilitates leaving group expulsion.

Key Findings:

-

Amidation is critical for synthesizing probes to study enzymatic targets like phospholipase A2 (cPLA2) .

-

The carboxylic acid moiety in arachidonate amides enhances binding affinity to cPLA2 compared to ester derivatives .

Nucleophilic Acyl Substitution with Other Nucleophiles

This compound participates in reactions with diverse nucleophiles, including thiols and organometallic reagents.

| Nucleophile | Product | Conditions |

|---|---|---|

| Thiols (RSH) | Thioester | Pyridine, room temperature |

| Grignard reagents | Ketones | Anhydrous ether, low temperature |

Example Reaction with Grignard Reagent:

Biological Reactivity and Metabolite Formation

In biological systems, this compound hydrolyzes to release arachidonic acid, which is metabolized into eicosanoids (e.g., prostaglandins, leukotrienes) via cyclooxygenase (COX) or lipoxygenase (LOX) pathways .

Pathway Overview:

-

Hydrolysis : Anhydride → Arachidonic acid.

-

Oxidation : Arachidonic acid → Eicosanoids (e.g., PGE2, LTB4).

Significance:

Stability and Degradation

This compound is sensitive to light, oxygen, and moisture due to its conjugated double bonds and reactive anhydride group .

| Factor | Effect |

|---|---|

| Light | Accelerates radical-induced degradation |

| Moisture | Promotes hydrolysis to arachidonic acid |

| Oxygen | Induces peroxidation of double bonds |

Comparative Reactivity of Arachidonic Derivatives

| Compound | Reactivity | Key Applications |

|---|---|---|

| This compound | High (electrophilic carbonyl groups) | Synthesis of esters, amides |

| Arachidonic acid | Moderate (carboxylic acid moiety) | Eicosanoid biosynthesis |

| Arachidonate esters | Low (stable under physiological pH) | Lipid membrane studies |

Scientific Research Applications

Cardiovascular Applications

Arachidonic anhydride plays a significant role in cardiovascular health, primarily through its influence on inflammatory processes and platelet aggregation. Research indicates that derivatives of arachidonic acid, including anhydrides, can modulate pathways implicated in cardiometabolic diseases such as hypertension and heart failure.

- Mechanism of Action : this compound can inhibit the activation of Toll-like receptor 4 (TLR4), which is crucial in mediating inflammation associated with cardiovascular diseases. By blocking this receptor, this compound may reduce systemic inflammation and improve cardiac function .

- Clinical Implications : Studies suggest that targeting arachidonic acid metabolites can lead to improved therapeutic strategies for cardiometabolic conditions. For instance, the use of this compound in conjunction with other anti-inflammatory agents may enhance treatment efficacy for patients with heart disease .

Cancer Research

The role of this compound in cancer biology is complex. It is involved in several mechanisms that regulate tumor growth and metastasis.

- Tumor Cell Behavior : this compound has been shown to affect tumor cell proliferation and motility. It alters lipid raft structures in immune cells, potentially inhibiting their activation and allowing tumor cells to evade immune detection .

- Therapeutic Potential : Research indicates that manipulating arachidonic acid pathways could provide new avenues for cancer treatment. For example, studies have explored the use of this compound as a part of combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Inflammation and Pain Management

This compound exhibits properties that may be beneficial in managing inflammatory conditions.

- Anti-inflammatory Effects : The compound has been linked to reductions in pro-inflammatory cytokines, suggesting it could serve as a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or obesity-related inflammation .

- Platelet Aggregation : this compound's ability to inhibit platelet aggregation makes it a candidate for preventing thrombotic events such as myocardial infarction and ischemic stroke. Its efficacy may be enhanced when used alongside other antiplatelet drugs like aspirin .

Neuroinflammatory Disorders

Recent studies have investigated the application of this compound in treating neuroinflammatory disorders.

- Imaging and Biomarkers : The development of fluorinated derivatives like fluorinated arachidonic acid suggests potential uses in imaging neuroinflammation through positron emission tomography (PET). These compounds could help visualize metabolic disturbances associated with diseases like Alzheimer's .

- Therapeutic Applications : There is ongoing research into how this compound can modulate neuroinflammatory responses, which may lead to novel treatments for conditions such as multiple sclerosis or neurodegenerative diseases .

Comprehensive Data Table

| Application Area | Mechanism of Action | Potential Benefits | Current Research Focus |

|---|---|---|---|

| Cardiovascular Health | Inhibition of TLR4 activation | Reduced inflammation and improved cardiac function | Clinical trials on cardiometabolic diseases |

| Cancer | Modulation of tumor cell behavior | Enhanced efficacy of cancer therapies | Combination therapies with existing treatments |

| Inflammation | Reduction of pro-inflammatory cytokines | Management of chronic inflammatory conditions | Studies on arthritis and obesity-related pain |

| Neuroinflammatory Disorders | Development of imaging agents for neuroinflammation | Improved diagnosis and understanding of disorders | PET imaging studies and therapeutic applications |

Mechanism of Action

Arachidonic anhydride exerts its effects primarily through its conversion to arachidonic acid and subsequent metabolism to eicosanoids. These eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, act as signaling molecules that regulate various physiological processes . The molecular targets of these eicosanoids include cyclooxygenase enzymes (COX-1 and COX-2), which catalyze the formation of prostaglandins, and lipoxygenase enzymes, which are involved in leukotriene synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to arachidonic anhydride, with well-documented properties and applications:

Maleic Anhydride

- Structure : A cyclic five-membered anhydride with two double bonds (C₄H₂O₃) .

- Reactivity : Highly electrophilic due to strain in the cyclic structure, enabling reactions with nucleophiles like thiols and amines. Used in polymer synthesis (e.g., maleic anhydride-grafted polypropylene) .

- Applications : Industrial production of resins, surfactants, and pharmaceuticals. Demonstrated antifungal activity against Sclerotinia sclerotiorum (EC₅₀ = 0.15–3.99 mM) .

Acetic Anhydride

- Structure : A symmetric anhydride (C₄H₆O₃) formed from two acetic acid molecules .

- Reactivity : Versatile acylating agent for alcohols and amines. Exothermic reactions require careful handling .

- Applications : Synthesis of aspirin, cellulose acetate, and perfumes. Requires stringent safety protocols due to corrosive and flammable properties .

Phthalic Anhydride

- Structure : Aromatic cyclic anhydride (C₈H₄O₃) derived from phthalic acid .

- Reactivity : Forms polyesters (e.g., alkyd resins) and plasticizers. Used in PROTAC synthesis for targeted protein degradation .

- Applications : Dyes, pigments, and epoxy hardeners. Occupational exposure risks include respiratory sensitization .

Succinic Anhydride

- Structure : Five-membered cyclic anhydride (C₄H₄O₃) with a single double bond .

- Reactivity : Reacts with amines to form imides (e.g., in drug conjugation). Lower reactivity compared to maleic anhydride .

- Applications : Food additive (acidulant), biodegradable polymers, and surfactant synthesis.

Table 1: Comparative Analysis of Anhydrides

Key Research Findings and Contrasts

- Reactivity: Maleic anhydride’s strained cyclic structure makes it more reactive than succinic or acetic anhydrides, enabling thiol-mediated decarboxylative ring-opening (e.g., Ph₃P-catalyzed C–S bond formation) . This compound’s conjugated double bonds might favor radical-mediated reactions or enzymatic modification akin to AA’s eicosanoid pathways.

- Safety : Acetic and maleic anhydrides require rigorous PPE due to corrosivity and respiratory hazards . This compound, if synthesized, would likely demand similar precautions.

- Industrial Use : Maleic and phthalic anhydrides dominate polymer and resin industries , while this compound’s niche applications might align with lipidomics or targeted drug design.

Biological Activity

Arachidonic anhydride is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid that plays a critical role in various physiological processes, particularly in inflammation and cellular signaling. This article explores the biological activities of this compound, focusing on its mechanisms of action, metabolic pathways, and implications in health and disease.

Chemical Structure and Synthesis

This compound is formed through the dehydration of arachidonic acid, resulting in a cyclic structure. This structural modification enhances its reactivity with proteins and other biomolecules, potentially altering its biological effects compared to its parent compound.

Inflammatory Response

This compound exhibits significant biological activities primarily through its metabolites. It is involved in inflammatory responses by acting as a precursor to various eicosanoids, which are known to mediate inflammation. Studies have shown that this compound can enhance the production of pro-inflammatory cytokines and leukotrienes, contributing to the inflammatory process.

Interaction with Enzymes

This compound interacts with cyclooxygenases (COX-1 and COX-2), enzymes that convert arachidonic acid into prostaglandins, which play essential roles in inflammation and pain perception. The inhibition of these enzymes by this compound can modulate inflammatory responses .

Metabolic Pathways

The metabolism of this compound leads to the formation of several bioactive lipids. These metabolites can influence various signaling pathways, including those involved in cell proliferation and apoptosis. The following table summarizes key metabolites derived from this compound:

| Metabolite | Biological Activity |

|---|---|

| Prostaglandins | Mediate inflammation and pain |

| Leukotrienes | Involved in allergic reactions and asthma |

| Thromboxanes | Play a role in platelet aggregation and vasoconstriction |

Study 1: this compound in Inflammation

In a controlled study examining the effects of this compound on human immune cells, researchers found that treatment with 15 µM this compound significantly increased the secretion of IL-6 and TNF-α, key pro-inflammatory cytokines. This suggests that this compound may potentiate inflammatory responses in human tissues .

Study 2: Analgesic Properties

Another investigation assessed the analgesic properties of this compound in animal models. Mice treated with varying doses of this compound showed a dose-dependent reduction in pain response during formalin-induced nociception tests. These findings indicate potential therapeutic applications for managing pain associated with inflammatory conditions .

Implications for Health

The biological activities of this compound suggest it plays a significant role in various health conditions, particularly those involving inflammation such as arthritis, cardiovascular diseases, and metabolic disorders. Understanding its mechanisms may lead to novel therapeutic strategies targeting inflammatory pathways.

Q & A

Basic Research Questions

Q. What established methods are available for synthesizing arachidonic anhydride, and how can reaction conditions be optimized for high purity?

- Methodological Answer : this compound synthesis can draw parallels from classical anhydride production methods. For instance, dehydration of carboxylic acids using catalysts like phosphorus oxide (as used in acetic anhydride synthesis ) may be adapted. Reaction parameters (temperature, solvent systems, and catalyst loading) should be systematically varied, with purity monitored via nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR). Fractional distillation under reduced pressure is recommended for purification, followed by characterization using elemental analysis.

Q. How can this compound be isolated and purified from lipid-rich biological samples?

- Methodological Answer : Total lipid extraction protocols, such as the Bligh-Dyer method (chloroform-methanol-water system), are effective for isolating lipid derivatives like arachidonic acid precursors . Post-extraction, anhydride purification can involve silica gel chromatography with gradient elution (hexane:ethyl acetate). Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should validate purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Combine - and -NMR to confirm ester/acid anhydride functional groups. FTIR peaks near 1800–1850 cm (C=O stretching) and 1050–1150 cm (C-O-C) are diagnostic. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. For quantitative analysis, gas chromatography (GC) with flame ionization detection (FID) is suitable .

Advanced Research Questions

Q. How does this compound participate in copolymerization reactions, and what factors dictate monomer sequence distribution?

- Methodological Answer : Copolymerization mechanisms can be studied using -NMR and DEPT pulse programs to analyze triad sequences (e.g., styrene-maleic anhydride systems ). Penultimate model kinetics may apply, where the reactivity of the penultimate monomer unit influences propagation rates. Kinetic parameters (reactivity ratios , ) should be derived using nonlinear least-squares fitting of composition data across a wide comonomer range.

Q. What strategies enhance the photoluminescence efficiency of this compound-derived polymers?

- Methodological Answer : Fluorescence properties in non-conjugated polymers can be modulated via structural modifications, such as acid-base treatment or heat-induced crosslinking (e.g., maleic anhydride copolymers ). Incorporate electron-donating/withdrawing substituents during synthesis and evaluate photoluminescence quantum yields using integrating sphere setups. Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics.

Q. How can this compound-modified biomaterials be optimized for environmental remediation applications?

- Methodological Answer : Grafting onto cellulose or polyethylene (e.g., maleic anhydride-modified adsorbents ) improves metal ion adsorption. Optimize grafting ratios by varying reaction time, temperature, and initiator concentrations. Use EDTA titration or ICP-MS to quantify adsorption capacity (e.g., Ca or heavy metals). Surface morphology analysis (SEM, BET) correlates structural changes with performance.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reactivity ratios for this compound copolymerization?

- Resolution : Discrepancies may arise from differing solvent polarities or initiation mechanisms. Replicate experiments under standardized conditions (bulk vs. solution polymerization) and apply rigorous statistical models (e.g., terminal vs. penultimate models ). Cross-validate using multiple analytical techniques (NMR, SEC) to resolve sequence distribution ambiguities.

Experimental Design Considerations

Q. What controls are essential when studying this compound’s enzymatic hydrolysis in vitro?

- Guidelines : Include negative controls (heat-inactivated enzymes) and substrate-free blanks. Monitor hydrolysis via pH stat titration or LC-MS quantification of liberated arachidonic acid. Account for non-enzymatic hydrolysis by conducting parallel reactions in buffer-only systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.